N-(4-methoxyphenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide , commonly referred to as MTMC , is a heterocyclic compound with a unique structure. It belongs to the class of 1,2,4-triazole-containing scaffolds . These scaffolds have gained significant attention due to their diverse pharmacological activities and potential applications in drug discovery .
Synthesis Analysis
The synthesis of MTMC involves the assembly of its molecular components. While I don’t have specific synthetic methods for MTMC, it’s essential to explore literature on strategies for constructing 1,2,4-triazole-containing compounds. One common approach is the use of 3-amino-1,2,4-triazole as a key building block. Researchers have developed various methodologies to access these privileged scaffolds, which are crucial for discovering new drug candidates .
Molecular Structure Analysis
- Triazole-4-carboxamide : The triazole ring is a central feature, and the carboxamide group may play a role in binding to target proteins .
Chemical Reactions Analysis
- Cyclization : The triazole ring can participate in cyclization reactions. Understanding these reactions is crucial for predicting MTMC’s behavior in different environments .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-17(18(23)19-13-7-9-15(24-2)10-8-13)20-21-22(12)14-5-4-6-16(11-14)25-3/h4-11H,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCZAXXNBJHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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